molecular formula C11H10BrNO2 B1416977 Methyl 5-bromo-4-cyano-2-methylphenylacetate CAS No. 1807210-12-3

Methyl 5-bromo-4-cyano-2-methylphenylacetate

Cat. No.: B1416977
CAS No.: 1807210-12-3
M. Wt: 268.11 g/mol
InChI Key: JVZCQKQZFFJWSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-bromo-4-cyano-2-methylphenylacetate is an organic compound with a complex structure that includes a bromine atom, a cyano group, and a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-4-cyano-2-methylphenylacetate typically involves multi-step organic reactions. One common method includes the bromination of 4-cyano-2-methylphenylacetic acid followed by esterification. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and methanol in the presence of a strong acid like sulfuric acid for the esterification process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-4-cyano-2-methylphenylacetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Reduction Reactions: The cyano group can be reduced to an amine.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Hydrolysis: Acidic or basic conditions can be employed for hydrolysis, using hydrochloric acid or sodium hydroxide, respectively.

Major Products

    Substitution: Products depend on the nucleophile used, such as azides or thiocyanates.

    Reduction: The primary amine derivative.

    Hydrolysis: The corresponding carboxylic acid.

Scientific Research Applications

Methyl 5-bromo-4-cyano-2-methylphenylacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of biologically active compounds.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-4-cyano-2-methylphenylacetate depends on its application. In organic synthesis, it acts as a building block, participating in various reactions to form more complex structures. The molecular targets and pathways involved are specific to the reactions it undergoes, such as nucleophilic substitution or reduction.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-bromo-2-cyano-3-methylphenylacetate
  • Methyl 5-chloro-4-cyano-2-methylphenylacetate
  • Methyl 5-bromo-4-cyano-3-methylphenylacetate

Uniqueness

Methyl 5-bromo-4-cyano-2-methylphenylacetate is unique due to the specific positioning of its functional groups, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound in the synthesis of specialized organic molecules.

Properties

IUPAC Name

methyl 2-(5-bromo-4-cyano-2-methylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-7-3-9(6-13)10(12)4-8(7)5-11(14)15-2/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVZCQKQZFFJWSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1CC(=O)OC)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-bromo-4-cyano-2-methylphenylacetate
Reactant of Route 2
Reactant of Route 2
Methyl 5-bromo-4-cyano-2-methylphenylacetate
Reactant of Route 3
Reactant of Route 3
Methyl 5-bromo-4-cyano-2-methylphenylacetate
Reactant of Route 4
Reactant of Route 4
Methyl 5-bromo-4-cyano-2-methylphenylacetate
Reactant of Route 5
Methyl 5-bromo-4-cyano-2-methylphenylacetate
Reactant of Route 6
Reactant of Route 6
Methyl 5-bromo-4-cyano-2-methylphenylacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.